molecular formula C12H18O8 B1589758 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose CAS No. 69503-94-2

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Cat. No. B1589758
CAS RN: 69503-94-2
M. Wt: 290.27 g/mol
InChI Key: KQMOFVGDOWGPPD-QFEGIVONSA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a multifaceted biomedical compound . It serves as a versatile glycosylation and glucosylation recompound and is used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of 2-deoxy-D-glucose involves haloalkoxylation of R-D-Glucal to obtain alkyl 2-deoxy-2-halo-R-α/β-D-gluco/mannopyranoside . This compound is then converted by reduction to alkyl 2-deoxy-α/β-D-glucopyranoside, which is hydrolyzed to 2-deoxy-D-glucose .


Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is distinctive and unlocks unprecedented avenues for the formulation of pharmacological compounds . It contains a total of 54 bonds, including 33 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 esters (aliphatic), 1 imide (-thio), 1 hydroxyl group, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group gives a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate . Successive treatment of the latter with decan-1-ol and aqueous iodine affords triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

Scientific Research Applications

Synthesis and Antitubercular and Antibacterial Activities

  • Scientific Field : Organic Chemistry, Pharmacology .
  • Application Summary : This compound is used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate, which has shown antitubercular and antibacterial activities .
  • Methods of Application : The compound undergoes phosphorylation at the anomeric hydroxy group to produce a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate .
  • Results or Outcomes : The synthesized compound has shown promising results in terms of its antitubercular and antibacterial activities .

Fabrication of PLGA Nanoparticles

  • Scientific Field : Bioengineering, Biotechnology .
  • Application Summary : The compound is used in the fabrication of 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles .
  • Methods of Application : Two methods were investigated for fabricating the Ac42AzGlc-loaded PLGA nanoparticles: single emulsion solvent evaporation and the nanoprecipitation method .
  • Results or Outcomes : The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. Preliminary in vivo studies showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOFVGDOWGPPD-QFEGIVONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471851
Record name 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

CAS RN

69503-94-2
Record name 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Reactant of Route 2
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Reactant of Route 3
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Reactant of Route 4
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Reactant of Route 5
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose
Reactant of Route 6
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Citations

For This Compound
39
Citations
N Pravdić, HG Fletcher Jr - Carbohydrate Research, 1971 - Elsevier
The oxidation of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-d-glucopyranose (1) by methyl sulfoxide-acetic anhydride gave crystalline 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-d-glucono-1,…
Number of citations: 23 www.sciencedirect.com
RR King, FP Cooper, CT Bishop - Carbohydrate research, 1977 - Elsevier
Preparation of the following glycosides is described: 2-aminoethyl β-d-glycosides of (A) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose, (B) 2-acetamido-4-O-(2-acetamido-3,4,…
Number of citations: 14 www.sciencedirect.com
R Jha, JT Davis - Carbohydrate research, 1995 - Elsevier
The specific deamidation of 2- acetamido -1,3,4,6- tetra -O- acetyl-α- d -glucopyranose is achieved by p-toluenesulfonic acid-promoted hydrolysis of 2- methyl -(3,4,6- tri -O- acetyl-1,2-…
Number of citations: 28 www.sciencedirect.com
Z Han, Z Zheng, L Cai, D Zhou, C Li, Q Sui, S Liu… - Tetrahedron letters, 2018 - Elsevier
The Mitsunobu reaction of flavonoids and 3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose or 3,4,6-tri-O-benzyl-2-deoxy-d-glucopyranose is a very effective method for the stereoselective …
Number of citations: 6 www.sciencedirect.com
D Matzner, V Wittmann - Carbohydrate Chemistry: Proven …, 2015 - books.google.com
Preparation of glycoconjugates is of current interest for the investigation of multivalent carbohydrate–protein interactions, and methods for the stereospecific attachment of sugars to …
Number of citations: 2 books.google.com
K Sidoryk, P Cmoch, M Świtalska, B Trzaskowski… - Carbohydrate …, 2018 - Elsevier
An efficient methodology of the glycosylation process of a secondary plant metabolite (R-Danshensu) and its enantiomer by sugar and 2-deoxy sugar donors was developed. The …
Number of citations: 5 www.sciencedirect.com
M Kiss, I Timári, T Barna, Z Mészáros… - International Journal of …, 2022 - mdpi.com
Inhibition of the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme is pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular …
Number of citations: 4 www.mdpi.com
FL Andrews, DS Larsen, L Larsen - Australian Journal of …, 2000 - CSIRO Publishing
3-Deoxy-6′-hydroxy-13-norurdamycinone B (32a) and 3-deoxy-13-norurdamycinone B (32b) have been synthesized in eight steps from 5,8-dimethoxynaphthalen-1-ol (9) both in 28% …
Number of citations: 20 www.publish.csiro.au
SS Pertel', VY Chirva - Chemistry of Natural Compounds, 1994 - Springer
New method for the 1-deacetylation of peracetates of aminosugars Page 1 Chemistry of Natural Compounds, Vol. 30, No. 2, 1994 NEW METHOD FOR THE 1-DEACETYLATION OF …
Number of citations: 3 link.springer.com
CG Francisco, EI León, A Martín… - The Journal of …, 2001 - ACS Publications
A series of anomeric nitrate esters and N-phthalimido glycosides of carbohydrates in furanose and pyranose forms have been synthesized in order to generate the corresponding alkoxy …
Number of citations: 33 pubs.acs.org

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